molecular formula C14H25ClO3 B016435 11-Ethoxycarbonyldodecanoyl chloride CAS No. 14812-19-2

11-Ethoxycarbonyldodecanoyl chloride

Cat. No. B016435
CAS RN: 14812-19-2
M. Wt: 276.8 g/mol
InChI Key: QUYUIJCLWKVWJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 11-Ethoxycarbonyldodecanoyl chloride often involves multiple steps, including carbonylation reactions which are common for incorporating carbonyl groups into organic compounds. Studies like the one on the synthesis of [11C-carbonyl]hydroxyureas using rhodium-mediated carbonylation reactions with [11C]carbon monoxide provide insights into the carbonylation process, which could be analogous to the synthesis of ethoxycarbonyl compounds (Barletta, Karimi, & Långström, 2006).

Molecular Structure Analysis

The molecular structure of related compounds can be determined through experimental and theoretical methods, as seen in the study of methoxycarbonylsulfenyl chloride. These methods provide detailed insights into the planarity and conformational preferences of molecules, which are crucial for understanding the reactivity and properties of 11-Ethoxycarbonyldodecanoyl chloride (Erben et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving ethoxycarbonyl compounds can be highly selective and yield various products, depending on the conditions and reactants used. For instance, the efficient synthesis of methyl 2-(ethynyl)alk-2(E)-enoates from 2-(methoxycarbonyl)-2,3-allenols demonstrates the versatility of reactions involving carbonyl compounds (Deng, Jin, Fu, & Ma, 2009).

Physical Properties Analysis

The physical properties of ethoxycarbonyl-containing polymers, such as solubility and film-forming ability, are critical for their applications. The synthesis and properties of aromatic polyamides with pendant ethoxycarbonyl groups highlight the influence of functional groups on physical properties (Kang, Hong, & Park, 2000).

Chemical Properties Analysis

The reactivity of ethoxycarbonyl and related groups towards nucleophiles and electrophiles defines their chemical behavior. Studies on ethyl and methyl thioxoacetates formed from sulphenyl chlorides by 1,2-elimination provide examples of the chemical properties and reactivity of compounds with carbonyl and related groups (Bladon, Ferguson, Kirby, Lochead, & Mcdougall, 1985).

Scientific Research Applications

Advanced Oxidation Processes

  • Research into the degradation of azo dyes in wastewater treatment has explored the use of chloride ions in advanced oxidation processes (AOPs), highlighting the dual role of chloride ions in both enhancing and inhibiting dye degradation. This work suggests the significance of chloride-based compounds in environmental chemistry and wastewater treatment applications (Ruixia Yuan et al., 2011).

Synthesis Techniques in Radiolabeling

  • The synthesis of acrylamides labeled with carbon-11 (11C) and carbon-13 (13C) using palladium-mediated carbonylation has been studied, demonstrating the utility of such compounds in positron emission tomography (PET) imaging. This research highlights the importance of carbonyl chloride derivatives in medicinal chemistry and imaging studies (J. Eriksson et al., 2007).

Fluorescent Nanoclusters

  • The synthesis of water-soluble fluorescent gold nanoclusters using a one-pot approach, employing tetrakis(hydroxymethyl)phosphonium chloride (THPC) and 11-mercaptoundecanoic acid (11-MUA) as reducing/capping agents, showcases the role of chloride-containing compounds in nanotechnology and sensor development (Jian Sun et al., 2013).

Ionic Liquids

  • Ionic liquids, which often contain chloride ions, are studied for their applications as environmentally benign alternatives to volatile organic solvents in industrial processes. This research area may provide insights into the synthesis and application possibilities of chloride-containing compounds like 11-Ethoxycarbonyldodecanoyl chloride (R. Rogers & G. Voth, 2007).

properties

IUPAC Name

ethyl 12-chloro-12-oxododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClO3/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYUIJCLWKVWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402155
Record name 11-chlorocarbonyl-undecanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14812-19-2
Record name 11-chlorocarbonyl-undecanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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